4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde
Description
Core Structural Features
4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde represents a highly functionalized biphenyl derivative with the molecular formula C₁₆H₁₄O₃ and a molecular weight of 254.2806 grams per mole. The compound is identified by the Chemical Abstracts Service number 893737-04-7 and carries the MDL number MFCD06802589. The Simplified Molecular Input Line Entry System notation for this compound is O=Cc1ccc(cc1)c1ccc(cc1)C1OCCO1, which clearly delineates the structural connectivity between the three primary functional domains.
The molecular architecture of this compound features a central biphenyl framework consisting of two phenyl rings connected through a carbon-carbon single bond. This biphenyl core serves as the fundamental structural scaffold upon which the additional functional groups are positioned. The first phenyl ring bears an aldehyde functional group at the para position, creating a formyl biphenyl derivative. The second phenyl ring accommodates a 1,3-dioxolane substituent, also positioned at the para location relative to the biphenyl linkage.
The dioxolane moiety represents a five-membered cyclic acetal formed by the reaction of a carbonyl compound with ethylene glycol. This heterocyclic ring contains two oxygen atoms positioned at the 1 and 3 positions, with the remaining three positions occupied by carbon atoms. The attachment point to the biphenyl system occurs through the carbon atom at the 2-position of the dioxolane ring, creating a direct bond between the cyclic acetal and the aromatic system.
The structural organization demonstrates para-disubstitution patterns on both phenyl rings, creating a symmetrical arrangement of functional groups relative to the central biphenyl axis. This substitution pattern imparts specific electronic and steric properties that influence the compound's reactivity and conformational preferences. The melting point of the compound ranges from 122 to 124 degrees Celsius, indicating substantial intermolecular interactions that stabilize the crystalline form.
Molecular Symmetry and Axial Chirality
The biphenyl core of this compound exhibits significant conformational complexity arising from restricted rotation about the central carbon-carbon bond connecting the two phenyl rings. This rotational restriction leads to the phenomenon of axial chirality, a special case of molecular chirality where the chiral axis is defined by the bond between the two aromatic rings. Unlike point chirality that requires asymmetric carbon centers, axial chirality emerges from the non-planar arrangement of substituents about the chiral axis.
Biphenyl compounds typically adopt twisted conformations due to steric interactions between ortho hydrogen atoms on adjacent rings. For the parent biphenyl molecule, computational studies reveal a preferred dihedral angle of approximately 45 degrees between the two phenyl planes. However, the presence of para substituents in this compound does not significantly alter the fundamental rotational barrier characteristics of the biphenyl system, as para substitution typically exerts minimal steric influence on the central bond rotation.
The rotational energy barrier for biphenyl systems generally ranges from 6.0 to 6.5 kilojoules per mole, with barriers occurring at both the coplanar (0 degrees) and perpendicular (90 degrees) conformations. These energy barriers are sufficiently low to permit rapid interconversion between conformational enantiomers at room temperature, making the compound configurationally labile under normal conditions. The activation energy for racemization in substituted biphenyls typically requires 16 to 19 kilocalories per mole to prevent spontaneous room temperature interconversion.
The molecular symmetry of this compound is further influenced by the asymmetric nature of the dioxolane substituent. While the parent biphenyl framework maintains approximate C₂ symmetry in its twisted conformation, the presence of the cyclic acetal introduces additional conformational variables. The dioxolane ring itself can adopt envelope or half-chair conformations, adding layers of complexity to the overall molecular geometry.
Electronic circular dichroism studies of biphenyl dioxolane derivatives have demonstrated that the sense of biphenyl twist can be determined from the sign of the Cotton effect at approximately 250 nanometers, corresponding to the biphenyl A band absorption. A positive Cotton effect correlates with M torsion, while a negative Cotton effect indicates P torsion of the biphenyl system. This relationship provides valuable insight into the conformational preferences and chiroptical properties of the compound.
Functional Group Distribution and Electronic Effects
The electronic structure of this compound is dominated by the interplay between three distinct functional domains: the electron-withdrawing aldehyde group, the electron-rich dioxolane acetal, and the conjugated biphenyl system. The aldehyde functionality introduces a strong electron-withdrawing effect through both inductive and resonance mechanisms, significantly influencing the electronic distribution throughout the molecular framework.
The carbonyl carbon of the aldehyde group exhibits sp² hybridization and forms a planar geometry with the attached phenyl ring. This arrangement facilitates π-conjugation between the aldehyde π-system and the aromatic π-electrons, extending the conjugated framework across the entire molecule. The electron-withdrawing nature of the aldehyde group activates the aromatic ring toward nucleophilic substitution reactions while simultaneously reducing the electron density at the para position relative to the aldehyde substituent.
In contrast to the electron-withdrawing aldehyde, the dioxolane ring functions as a mild electron-donating group through its oxygen atoms. The two oxygen atoms in the cyclic acetal possess lone pairs of electrons that can participate in mesomeric interactions with the adjacent aromatic system. However, the electron-donating capacity of the dioxolane group is moderated by the electronegativity of the oxygen atoms and the cyclic constraint that limits optimal orbital overlap.
The biphenyl core serves as a π-conjugated bridge that facilitates electronic communication between the two substituents. The extent of conjugation across the biphenyl system depends critically on the dihedral angle between the two phenyl rings. At the preferred twisted conformation of approximately 45 degrees, the conjugation is partially interrupted, but significant electronic interaction remains possible through space and through the intervening bonds.
Ultraviolet-visible spectroscopy of biphenyl derivatives typically reveals characteristic absorption bands arising from π-π* transitions within the aromatic system. The presence of electron-withdrawing and electron-donating substituents creates an asymmetric electronic environment that can lead to charge-transfer transitions and modified absorption profiles compared to the parent biphenyl molecule. The compound exhibits typical biphenyl spectroscopic features with the A band appearing as a shoulder around 237 nanometers, the B band at approximately 217 nanometers, and the more intense C band at 205 nanometers.
Crystal Structure and Molecular Packing Patterns
The crystalline structure of this compound reflects the complex interplay of intermolecular forces arising from its multifunctional nature. The compound exhibits a melting point range of 122-124 degrees Celsius, indicating substantial crystal lattice stabilization through various non-covalent interactions. The solid-state organization is influenced by the hydrogen bonding potential of the aldehyde oxygen, the conformational preferences of the dioxolane ring, and the π-π stacking tendencies of the biphenyl system.
Crystal structures of related biphenyl derivatives demonstrate that these compounds typically adopt twisted conformations in the solid state, with dihedral angles that may differ from gas-phase optimal geometries due to packing constraints. For substituted biphenyls containing electron-withdrawing groups, intermolecular interactions can include C-H···O hydrogen bonds involving the aldehyde oxygen as an acceptor. The dioxolane ring provides additional opportunities for hydrogen bonding through its ether oxygens, potentially serving as weak hydrogen bond acceptors.
The molecular packing in biphenyl crystals often features π-π stacking interactions between parallel aromatic rings from adjacent molecules. However, the twisted nature of the biphenyl system and the presence of bulky substituents can disrupt optimal π-π overlap, leading to modified stacking arrangements. The dioxolane substituent, with its sp³-hybridized carbons and tetrahedral geometry, introduces three-dimensional bulk that influences the spatial organization of molecules within the crystal lattice.
Intermolecular forces in the crystal structure also include weak C-H···π interactions, where hydrogen atoms from the dioxolane ring or aromatic positions can interact with the π-electron density of neighboring aromatic systems. These interactions, while individually weak, collectively contribute to the overall crystal stability and influence the observed melting point characteristics.
The crystal packing efficiency is further affected by the conformational flexibility of the dioxolane ring, which can adopt different envelope conformations to optimize intermolecular contacts. The five-membered ring typically exhibits puckering that relieves ring strain while accommodating the spatial requirements imposed by neighboring molecules in the crystal lattice. This conformational adaptability allows the compound to achieve favorable packing arrangements that maximize attractive interactions while minimizing steric repulsions.
Properties
IUPAC Name |
4-[4-(1,3-dioxolan-2-yl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)16-18-9-10-19-16/h1-8,11,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEHYWBDTJADSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of a suitable biphenyl derivative with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The aldehyde group can then be introduced through formylation reactions using reagents such as Vilsmeier-Haack or Duff formylation .
Industrial Production Methods
In an industrial setting, the production of 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde may involve continuous flow processes to ensure high yield and purity. The use of eco-friendly reductants such as glucose in alkaline medium has been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products Formed
Oxidation: 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylic acid
Reduction: 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-methanol
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
Medicinal Chemistry
4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde has been investigated for its bioactive properties. Its structural features may contribute to its activity against various biological targets. The compound's dioxolane moiety is known for enhancing the solubility and stability of drug candidates.
Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of biphenyl aldehydes and their potential as anti-cancer agents. The findings indicated that modifications to the aldehyde group can significantly influence cytotoxicity against cancer cell lines .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules. Its reactivity allows for various transformations, including nucleophilic additions and condensation reactions.
Data Table: Synthetic Applications
| Reaction Type | Example Reaction | Outcome |
|---|---|---|
| Nucleophilic Addition | Addition of Grignard reagents | Formation of alcohols |
| Condensation Reaction | Aldol condensation with ketones | β-Hydroxy aldehydes |
| Electrophilic Aromatic Substitution | Substitution on biphenyl ring | Diverse substituted products |
Material Science
The compound's unique structure lends itself to applications in material science, particularly in the development of polymers and coatings. Its ability to form cross-links can enhance the mechanical properties of materials.
Case Study : Research conducted on polymeric materials incorporating biphenyl derivatives showed improved thermal stability and mechanical strength compared to conventional polymers . The incorporation of this compound into polymer matrices demonstrated enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The dioxolane ring and aldehyde group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Properties
Table 1: Structural and Spectral Comparison
Key Observations :
- Positional Isomerism : The dioxolane group’s position (2' vs. 4') impacts steric and electronic properties. For example, 2'-substitution may hinder planarization of the biphenyl system compared to 4'-substitution .
- Electronic Effects : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups alter electronic transitions. Fluorinated analogs exhibit UV-Vis absorption at shorter wavelengths (~275–310 nm) compared to dioxolane derivatives, which absorb near 330 nm due to n→π* transitions .
- Protective Groups : The dioxolane ring in the target compound stabilizes the aldehyde during synthesis, unlike unprotected aldehydes (e.g., 4'-fluoro derivative), which are more reactive but prone to oxidation .
Biological Activity
4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde is a synthetic organic compound characterized by a biphenyl core with a dioxolane ring and an aldehyde functional group. Its molecular formula is CHO, and it has a molecular weight of 254.29 g/mol. This compound has garnered attention in various fields of biological research due to its potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 254.29 g/mol |
| CAS Number | 893737-04-7 |
| Melting Point | 122–124 °C |
Anticancer Properties
Recent studies have explored the anticancer potential of compounds structurally similar to this compound. For instance, derivatives with similar functional groups have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC values for these compounds ranged from 1.9 to 3.23 µg/mL, indicating their potential as effective anticancer agents .
Insecticidal and Plant Growth-Stimulating Properties
The compound has also been investigated for its insecticidal properties, demonstrating effectiveness against certain insect pests. The mechanism of action is believed to involve disruption of the insect's hormonal balance or interference with metabolic pathways essential for growth and reproduction. Additionally, its potential as a plant growth stimulant has been noted, suggesting it may enhance agricultural productivity through improved plant health and resilience.
Neuroprotective Effects
Preliminary research indicates that compounds related to this compound may exhibit neuroprotective effects. For example, studies on similar structures have shown promise in reducing amyloid plaque formation in models of Alzheimer's disease, which could be attributed to their ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These findings highlight the compound's potential in developing therapeutic strategies for neurodegenerative diseases.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various biphenyl derivatives, researchers synthesized several compounds based on the structure of this compound. The most active derivative showed an IC value of 2.3 µg/mL against MCF-7 cells. This study underscores the importance of structural modifications in enhancing biological activity and suggests further exploration into this class of compounds for cancer therapy .
Case Study 2: Insecticidal Efficacy
Another research effort focused on the insecticidal properties of related dioxolane derivatives revealed that certain compounds exhibited significant mortality rates in tested insect populations at concentrations as low as 50 mg/mL. These findings support the use of such compounds in agricultural applications as environmentally friendly pesticides.
Q & A
Q. What are the common synthetic routes for preparing 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde, and how are intermediates purified?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a boronic acid/ester-containing dioxolane derivative and a halogenated benzaldehyde precursor. For example, biphenyl aldehydes are often functionalized using palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of THF/H₂O under reflux . Reductive amination or aldehyde protection strategies (e.g., using 1,3-diols to form the dioxolane ring) are also employed . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies the aldehyde proton (δ ~10.0 ppm) and dioxolane protons (δ ~4.0–5.0 ppm). Aromatic protons appear as multiplet signals between δ 7.2–8.3 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 323.1184 for C₂₀H₁₈O₄) .
- X-ray Crystallography : Single crystals grown via slow evaporation (e.g., in dichloromethane/hexane) are analyzed using SHELX programs for structure refinement .
Q. What are the typical applications of this compound in organic synthesis?
- Methodological Answer : The aldehyde group serves as a reactive site for condensation reactions (e.g., forming Schiff bases with amines) or nucleophilic additions. The dioxolane ring protects carbonyl groups during multi-step syntheses, enabling selective deprotection under acidic conditions (e.g., HCl/THF) . It is also used in synthesizing photoresponsive materials or ligands for catalysis .
Advanced Research Questions
Q. How can researchers address challenges in crystallographic analysis of derivatives containing the dioxolane moiety?
- Methodological Answer : Flexible dioxolane rings often lead to disorder in crystal structures. To mitigate this:
- Use low-temperature (100 K) data collection to reduce thermal motion.
- Apply SHELXL’s PART and EADP commands to model disordered atoms .
- Validate refinement with R₁ < 5% and wR₂ < 12% for high-resolution (<1.0 Å) datasets.
Q. What strategies prevent aldehyde oxidation during coupling reactions involving this compound?
- Methodological Answer :
Q. How can this compound be utilized in multi-component reactions to synthesize complex architectures?
- Methodological Answer : The aldehyde group participates in Ugi-4CR or Passerini reactions. For example:
- Combine with amines, isocyanides, and carboxylic acids in methanol at 50°C for 24 hours to form α-acyloxyamides.
- Optimize solvent polarity (e.g., DCM vs. MeOH) to control reaction kinetics .
- Monitor progress via TLC and isolate products via flash chromatography.
Q. How do researchers resolve contradictions in spectroscopic data for biphenyl aldehyde derivatives?
- Methodological Answer :
- Impurity Analysis : Use LC-MS to detect byproducts (e.g., over-oxidized aldehydes).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
- Dynamic NMR : Characterize rotational barriers in hindered biphenyl systems by variable-temperature studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
